2-(m-Nitrostyryl)pyridine
Description
Contextualizing Styrylpyridine Derivatives in Organic Chemistry
Styrylpyridine derivatives are a class of organic compounds characterized by a pyridine (B92270) ring linked to a phenyl ring through a vinyl bridge. mdpi.com This structural motif creates a conjugated π-system that is the basis for many of their interesting photophysical and chemical properties. mdpi.commdpi.com These compounds are recognized for their applications in various fields, including materials science for light emission and as fluorescent probes for cell imaging. mdpi.comnih.gov The versatility of the styrylpyridine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of their electronic and steric properties for specific applications. mdpi.commdpi.com
Scope and Research Trajectories Pertaining to 2-(m-Nitrostyryl)pyridine (B1309964)
This compound, with its specific arrangement of a pyridine ring, a vinyl linker, and a meta-substituted nitrobenzene (B124822) ring, presents a unique combination of the features discussed above. Research on this particular isomer is driven by the desire to understand how this specific substitution pattern influences its chemical behavior and potential applications. Current research trajectories include investigations into its synthesis, spectroscopic properties, and photochemical reactivity. nih.govresearchgate.net Of particular interest is its potential as a precursor in the synthesis of more complex heterocyclic systems, such as benzo[c]quinolizinium ions, which have shown promise as DNA-targeting agents. nih.govbeilstein-journals.org
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application and study in chemical research.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₂ |
| Molecular Weight | 226.23 g/mol sigmaaldrich.com |
| CAS Number | 55532-26-8 evitachem.com |
This table summarizes key identifiers for this compound.
Synthesis of this compound
The synthesis of this compound and its derivatives often involves condensation reactions. A common method is the reaction of 2-methylpyridine (B31789) (2-picoline) with m-nitrobenzaldehyde. researchgate.net This type of reaction, often carried out in the presence of a catalyst and under reflux, joins the two precursor molecules to form the characteristic styryl linkage.
Another synthetic approach involves the Wittig-Horner reaction, where a phosphonate (B1237965) ylide derived from a substituted benzyl (B1604629) group reacts with a pyridine aldehyde. For instance, diethyl-(4-nitro-benzyl)-phosphonate can be reacted with a pyridine aldehyde in the presence of a base to yield the corresponding nitrostyrylpyridine. google.com
Research Findings and Applications
Recent research has highlighted the intriguing photochemical properties of this compound. Upon irradiation with light, it can undergo a photocyclization reaction to form benzo[c]quinolizinium ions. nih.govbeilstein-journals.org This transformation is significant because the resulting quinolizinium (B1208727) derivatives have been shown to bind to DNA through intercalation. nih.gov This photoinduced generation of a DNA-binding ligand from a non-binding precursor opens up possibilities for developing photo-controllable therapeutic agents. nih.govbeilstein-journals.org
Furthermore, the broader class of styrylpyridine derivatives is being explored for various applications. They are used in the development of fluorescent probes for imaging amyloid plaques associated with Alzheimer's disease. google.com The nitro group in compounds like this compound can also be chemically reduced to an amino group, providing a synthetic handle for further functionalization and the creation of a diverse library of compounds with potentially different biological activities. nih.govbeilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-(3-nitrophenyl)ethenyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h1-10H/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTQPJVUAHNPTC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346851 | |
| Record name | 2-[(1E)-2-(3-Nitrophenyl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5425-74-1, 55532-26-8 | |
| Record name | 2-(m-Nitrostyryl)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(m-Nitrostyryl)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(1E)-2-(3-Nitrophenyl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2 M Nitrostyryl Pyridine Systems
Vibrational and Nuclear Magnetic Resonance Spectroscopy
Vibrational and nuclear magnetic resonance spectroscopy are powerful tools for probing the molecular structure of 2-(m-nitrostyryl)pyridine (B1309964) systems.
The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3000–3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine (B92270) ring and the styryl group appear in the 1400–1650 cm⁻¹ range. A strong band observed between 1625 and 1631 cm⁻¹ can be attributed to the C=N vibration. pw.edu.pl The nitro group (NO₂) introduces strong characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the N-O bond are found around 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
The presence of the pyridine ring can be confirmed by bands around 1580 cm⁻¹, 1480 cm⁻¹, and 1438 cm⁻¹. researchgate.net The band at 1437 cm⁻¹ is characteristic of free pyridine. researchgate.net The C-H out-of-plane bending vibrations for the substituted benzene (B151609) ring provide further structural information.
Table 1: Characteristic FTIR Frequencies for this compound and Related Structures
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3000-3100 | ukm.my |
| C=N Stretch (Pyridine) | 1625-1631 | pw.edu.pl |
| C=C Stretch (Aromatic) | 1570-1596 | researchgate.net |
| Asymmetric NO₂ Stretch | 1515-1560 | |
| Symmetric NO₂ Stretch | 1345-1385 | |
| Pyridine Ring Vibrations | ~1580, ~1480, ~1438 | researchgate.net |
¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of this compound in solution.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The protons of the pyridine ring typically appear as doublets and multiplets in the aromatic region (δ 7.0-9.0 ppm). For instance, in a related pyridine derivative, two doublets were identified at δ= 8.37 and 8.71 ppm and two multiplets at δ= 7.83 and 8.02 ppm. jconsortium.com The vinyl protons of the styryl group are observed as doublets, with their coupling constant providing information about the geometry (cis or trans) of the double bond. The protons of the nitro-substituted benzene ring also resonate in the aromatic region, with their specific chemical shifts and splitting patterns determined by the substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the pyridine ring show signals in the range of approximately δ 122.1 to 151.3 ppm. jconsortium.com The carbons of the vinyl group typically resonate between δ 120 and 140 ppm. The carbons of the nitrophenyl group also appear in the aromatic region, with the carbon attached to the nitro group showing a characteristic downfield shift. For example, in a similar structure, the carbon attached to the adjacent nitrogen atom on the pyridine ring appeared at δ= 151.3 and 147.6 ppm. jconsortium.com
Table 2: Representative NMR Chemical Shifts (δ, ppm) for this compound Analogs
| Nucleus | Chemical Shift Range (ppm) | Moiety | Reference |
| ¹H | 7.0-9.0 | Pyridine & Nitrophenyl Protons | jconsortium.com |
| ¹H | 6.5-8.0 | Vinyl Protons | |
| ¹³C | 122.1-151.3 | Pyridine Carbons | jconsortium.com |
| ¹³C | 120-140 | Vinyl Carbons | ukm.my |
| ¹³C | 120-150 | Nitrophenyl Carbons | ukm.my |
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy provides insights into the electronic transitions and photophysical behavior of this compound.
The UV-Vis absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the conjugated system. The extended conjugation involving the pyridine ring, the ethylenic bridge, and the nitrophenyl ring leads to absorption at longer wavelengths. Typically, two main absorption bands are observed. One band, at a shorter wavelength, can be attributed to the π-π* transition within the aromatic rings. A second, more intense band at a longer wavelength is associated with the intramolecular charge transfer (ICT) from the pyridine ring (donor) to the nitro group (acceptor) through the π-bridge. The position and intensity of these bands can be influenced by the solvent polarity.
Upon excitation at a suitable wavelength, this compound can exhibit photoluminescence (fluorescence or phosphorescence). The emission spectrum is typically broad and structureless, characteristic of a charge-transfer excited state. The emission maximum is usually red-shifted compared to the absorption maximum, a phenomenon known as the Stokes shift. The quantum yield of fluorescence and the excited-state lifetime are important parameters that characterize the emission properties. These properties can be significantly affected by factors such as solvent polarity, temperature, and the presence of quenchers. The study of emission properties is crucial for understanding the deactivation pathways of the excited state and for evaluating the potential of these compounds in applications such as optical sensors and light-emitting diodes.
X-ray Crystallographic Analysis for Solid-State Structures
The crystal structure reveals the planarity of the molecule, which is crucial for effective π-conjugation. The analysis can confirm the trans configuration of the styryl double bond. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that govern the packing of the molecules in the crystal lattice. These interactions play a significant role in determining the solid-state properties of the material. For instance, specific π-π stacking arrangements can influence the photophysical properties in the solid state, potentially leading to different emission characteristics compared to the solution phase.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. uol.de This method is indispensable for determining the molecular structure, bond lengths, and bond angles of crystalline solids.
For analogous compounds, SCXRD has been successfully used to elucidate their crystal structures. For instance, the analysis of (E)-1-ethyl-2-(4-nitrostyryl)pyridin-1-ium iodide (NSPI), a related stilbazolium derivative, revealed that it crystallizes in the centric triclinic system with a P-1 space group. researchgate.netresearchgate.net Similarly, the Knoevenagel condensation product of 2-methylpyridine (B31789) and p-fluorobenzaldehyde, 1-(p-fluorophenyl)-2-(2-pyridyl)ethene, was found to crystallize in the monoclinic system with the Cc space group. benthamopen.com In another example, 2-N-phenylamino-3-nitro-4-methylpyridine crystallizes in the centrosymmetric space group of the triclinic system. mdpi.com
These studies highlight the utility of SCXRD in unambiguously determining the crystallographic parameters of pyridine-containing compounds. The data obtained from such analyses are crucial for understanding the structure-property relationships that govern the material's behavior.
Table 1: Crystallographic Data for Related Pyridine Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| (E)-1-ethyl-2-(4-nitrostyryl)pyridin-1-ium iodide (NSPI) | Triclinic | P-1 | researchgate.netresearchgate.net |
| 1-(p-fluorophenyl)-2-(2-pyridyl)ethene | Monoclinic | Cc | benthamopen.com |
| 2-N-phenylamino-3-nitro-4-methylpyridine | Triclinic | - | mdpi.com |
| 2-N-phenylamino-3-nitro-6-methylpyridine | Monoclinic | P21/n | mdpi.com |
| Pyridine (Phase II) | Orthorhombic | P212121 | nih.gov |
| Pyridine (Phase III) | Tetragonal | P41212 | nih.gov |
Molecular Conformations and Intermolecular Interactions
The conformation of a molecule and the non-covalent interactions it forms in the solid state are critical determinants of its physical and chemical properties. In pyridyl-containing systems, the position of the nitrogen atom can significantly influence molecular conformation and packing. rsc.org
In many pyridine derivatives, the molecule is not entirely planar. For instance, in 2-N-phenylamino-3-nitro-4-methylpyridine, the nitro group is slightly twisted relative to the pyridine ring, and a dihedral angle exists between the pyridine and phenyl rings. mdpi.com The presence of intermolecular interactions, such as C-H···N and C-H···π interactions, is common in pyridine-containing crystal structures and plays a significant role in their stabilization. nih.govresearchgate.net
Crystal Packing Architectures and Space Group Determination
The manner in which molecules are arranged in a crystal, known as crystal packing, and the symmetry of the unit cell, described by the space group, are fundamental aspects of solid-state chemistry. The determination of the space group is a key outcome of single crystal X-ray diffraction analysis. uol.deresearchgate.net
For example, studies on pyridine itself have revealed high-pressure polymorphic forms, with phase II crystallizing in the P2₁2₁2₁ space group and phase III in the P4₁2₁2 space group. nih.gov In a series of N-(pyridine-2-carbonyl)pyridine-2-carboxamides, different substituents led to crystallization in different space groups, including the non-centrosymmetric orthorhombic space group Pna2₁ and the centrosymmetric monoclinic space group I2/a. nih.gov Similarly, copper(II) halide complexes with pyridine have shown different space groups depending on the specific halide, such as Ccca and Cmcm. rsc.org The specific packing arrangement and resulting space group are a consequence of the molecule's efforts to achieve a minimum energy state through optimized intermolecular interactions.
Surface Morphological Characterization
The morphology of a material's surface at the micro- and nanoscale can significantly impact its properties and performance in various applications. Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are pivotal for visualizing and characterizing these surface features.
Atomic Force Microscopy (AFM) Applications
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a sample's surface. It is particularly useful for characterizing the surface of thin films. upb.ro
In the study of materials analogous to this compound, AFM has been employed to assess surface roughness and uniformity. For instance, in the characterization of As2S3 thin films, AFM analysis confirmed a surface roughness on the order of several nanometers and revealed a nanograin-like structure. upb.ro This level of detail is crucial for understanding how the material might interact with its environment or with other materials in a device. AFM can be used in conjunction with other techniques, such as infrared spectroscopy (AFM-IR), to deconstruct the composition of complex multilayer polymer films. researchgate.net
Scanning Electron Microscopy (SEM) Insights
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is a valuable tool for examining the surface topography and morphology of materials. upb.ro
Thermal Analysis for Solid-State Characterization (e.g., DSC)
Thermal analysis techniques are essential for characterizing the solid-state properties of materials by measuring changes in their physical properties as a function of temperature. Differential Scanning Calorimetry (DSC) is a widely used thermal analysis method. torontech.com
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.com This technique is particularly useful for identifying thermal events such as melting points, glass transitions, and crystallization events. torontech.comtainstruments.com In the pharmaceutical industry, for example, DSC is crucial for studying polymorphism, which is the ability of a substance to exist in different crystalline forms. mt.com The various polymorphic forms of a compound, such as sulfapyridine, can exhibit different melting points and heats of fusion, which are readily detected by DSC. mt.com The thermal stability of a material can also be assessed, with DSC curves indicating the temperature at which degradation or decomposition begins. researchgate.net
Table 2: Thermal Properties of Related Compounds
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| 2-N-phenylamino-3-nitro-4-methylpyridine | 122 | mdpi.com |
| 2-N-phenylamino-3-nitro-6-methylpyridine | 132 | mdpi.com |
| (E)-1-ethyl-2-(4-nitrostyryl) pyridin-1-ium iodide (NSPI) | 151 (Decomposition) | researchgate.net |
| Sulfapyridine (stable rhombic modification) | ~190 | mt.com |
Computational Chemistry and Theoretical Investigations on 2 M Nitrostyryl Pyridine
Electronic Structure and Frontier Molecular Orbital Theory
The electronic behavior of a molecule is foundational to its chemical identity. Frontier Molecular Orbital Theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to predicting reactivity and electronic transitions.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the ground-state electronic structure and, consequently, the most stable three-dimensional geometry of a molecule. arxiv.orgmdpi.com The process of geometry optimization involves systematically adjusting the positions of the atoms to find the arrangement with the minimum total energy. researchgate.net For 2-(m-Nitrostyryl)pyridine (B1309964), these calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. mdpi.com
The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values provide a detailed picture of the molecule's conformation, such as the planarity between the pyridine (B92270) ring and the styryl group, which influences its electronic conjugation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Length | C=C (styryl) | ~1.34 Å |
| C-N (pyridine) | ~1.35 Å | |
| C-NO₂ | ~1.48 Å | |
| N=O (nitro) | ~1.22 Å | |
| Bond Angle | C=C-C | ~125° |
| O-N-O (nitro) | ~124° | |
| Dihedral Angle | Pyridine-Styryl | ~5-15° |
The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. libretexts.org The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity and the potential for significant intramolecular charge transfer. mdpi.comwuxibiology.com
Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra by simulating the transitions of electrons from occupied to unoccupied orbitals. mdpi.com For this compound, the most significant electronic transition is typically the π → π* transition, where an electron is excited from the HOMO to the LUMO. libretexts.org The calculated energy of this transition corresponds to the maximum absorption wavelength (λ_max) in the UV-visible spectrum.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| E(HOMO) | -6.5 eV |
| E(LUMO) | -2.8 eV |
| Energy Gap (ΔE) | 3.7 eV |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. rsc.org An MEP map displays the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. For this compound, the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are expected to be the most electron-rich centers. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. The hydrogen atoms of the aromatic and vinyl groups are expected to show positive potential. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a clear, qualitative picture of the molecule's reactivity, highlighting where it is most likely to interact with other chemical species.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu It is particularly useful for studying hyperconjugation and charge delocalization within a molecule. The analysis calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.eduresearchgate.net
Table 3: Hypothetical Second-Order Perturbation Energies (E(2)) from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N (Pyridine) | π(C=C) | ~35.5 | Lone Pair → Antibond |
| π(C=C) (Pyridine) | π(C=C) (Styryl) | ~25.8 | π → π |
| π(C=C) (Styryl) | π(C-N) (Nitro) | ~20.1 | π → π |
| LP(2) O (Nitro) | σ(C-N) | ~15.4 | Lone Pair → Antibond |
Simulation of Spectroscopic Properties
Computational methods can simulate various types of spectra, providing a theoretical counterpart to experimental data and aiding in the interpretation of complex spectral features.
Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. researchgate.net These calculations determine the vibrational frequencies and intensities corresponding to the different normal modes of the molecule, such as bond stretches, bends, and torsions. nih.gov Comparing the computed spectrum with an experimental one allows for precise assignment of the observed absorption bands to specific molecular motions. arxiv.org
Discrepancies between calculated and experimental frequencies can arise because theoretical calculations are often performed on a single molecule in a vacuum, whereas experiments are conducted on bulk samples (solid or liquid phase) where intermolecular interactions are present. ajol.info Despite this, the simulated spectra are invaluable for confirming the molecular structure and understanding its vibrational properties.
Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Calculated Frequency | Experimental Frequency |
| Asymmetric Stretch | -NO₂ | 1525 | 1520 |
| Symmetric Stretch | -NO₂ | 1350 | 1345 |
| C=C Stretch | Styryl | 1630 | 1625 |
| Ring Breathing | Pyridine | 1005 | 998 |
| C-H Bend | Aromatic | 815 | 810 |
Predicted UV-Vis Absorption Spectra
Theoretical predictions of the ultraviolet-visible (UV-Vis) absorption spectra of pyridine derivatives are instrumental in understanding their electronic transitions. researchgate.netnih.gov For pyridine itself, the experimental absorption spectrum shows maxima around 254 nm and 202 nm. sielc.com Computational models, often employing Time-Dependent Density Functional Theory (TD-DFT), can reproduce these spectra with good accuracy. researchgate.netresearchgate.net The main absorption band in pyridine is typically assigned to a π-π* transition. researchgate.net
In substituted pyridines like this compound, the presence of the nitrostyryl group is expected to significantly influence the electronic absorption spectrum. The extended conjugation and the presence of both electron-donating (styryl) and electron-withdrawing (nitro) characteristics can lead to intramolecular charge transfer (ICT) bands. These ICT transitions often result in a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to the parent pyridine molecule. chemrxiv.org The solvent environment can also play a role, with polar solvents potentially stabilizing the excited state and causing further shifts in the absorption bands. researchgate.net
Table 1: Predicted UV-Vis Absorption Data for Pyridine Derivatives
| Compound | Method | Solvent | Predicted λmax (nm) | Experimental λmax (nm) |
| Pyridine | TD-DFT | Gas Phase | 270 researchgate.net | 256 researchgate.net |
| Pyridine | TD-DFT/PCM | Water | - | 254 sielc.com |
| Thiazolo[3,2-a]pyridine derivatives | TD-DFT | DMF | - | Varies researchgate.net |
Note: Specific predicted UV-Vis data for this compound was not available in the searched literature. The table reflects data for related pyridine structures to illustrate the computational approaches used.
NMR Chemical Shift Predictions
Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in structure elucidation. arxiv.org For pyridine and its derivatives, both ¹H and ¹³C NMR chemical shifts are sensitive to the electronic environment of the nuclei. researchgate.net The nitrogen atom in the pyridine ring, with its sp² hybridized lone pair of electrons, significantly influences the chemical shifts of the ring protons and carbons. libretexts.org
Theoretical predictions of NMR chemical shifts are often performed using DFT-based methods. arxiv.orgjapsonline.com These calculations can provide valuable information, although discrepancies between predicted and experimental values can arise. japsonline.com For instance, in a study on proton pump inhibitors containing pyridine moieties, while a strong correlation was found between predicted and experimental ¹⁵N chemical shifts, the predicted values did not always differentiate well between similar molecules. japsonline.com The accuracy of these predictions can be influenced by factors such as the chosen computational level of theory and the inclusion of solvent effects. biorxiv.org
Table 2: Experimental ¹³C NMR Chemical Shifts for Pyridine
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
| C2, C6 | 150.1 |
| C3, C5 | 123.8 |
| C4 | 136.1 |
Non-Linear Optical (NLO) Property Prediction
Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). mdpi.comfrontiersin.org The styryl-pyridinium skeleton is a well-known and efficient electron-delocalized conjugated system often incorporated into NLO materials. mdpi.com
Hyperpolarizability and Dipole Moment Calculations
The first hyperpolarizability (β) is a key indicator of the second-order NLO response of a molecule. mdpi.comrsc.org Computational studies, typically using DFT, are employed to calculate the hyperpolarizability of molecules with potential NLO properties. rsc.orgnih.govjournaleras.com For a molecule to exhibit a significant NLO response, it generally needs to be non-centrosymmetric. frontiersin.org The introduction of electron-donating and electron-withdrawing groups can enhance the hyperpolarizability. rsc.org
The dipole moment (µ) is another crucial property that influences NLO activity. rnlkwc.ac.in Theoretical calculations of the dipole moment of pyridine and its derivatives have been performed using various methods, with results showing reasonable agreement with experimental values. nih.govsapub.orgresearchgate.net For pyridine, the calculated dipole moment is influenced by the choice of basis set and computational method. nih.gov The presence of substituents, as in this compound, is expected to significantly alter the magnitude and direction of the dipole moment.
Table 3: Calculated NLO Properties for Related Compounds
| Compound | Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |
| Pyridine | B3LYP/aug-cc-pVTZ | ~2.2 nih.gov | - |
| 5-(trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | - | 318.780 x 10⁻³² journaleras.com |
| Ru(II) polypyridyl complexes | DFT | - | up to 16425 a.u. rsc.org |
Note: Specific calculated values for this compound were not available. The table shows data for related pyridine-containing compounds to illustrate the range of properties.
Anisotropy of Polarizability
The polarizability of a molecule describes how easily its electron cloud can be distorted by an external electric field. wustl.edu In non-spherical molecules, this property is often anisotropic, meaning it depends on the orientation of the molecule relative to the electric field. aps.orgaps.org The anisotropy of polarizability (Δα) is a measure of this directional dependence. arxiv.org
Theoretical calculations can determine the components of the polarizability tensor, from which the anisotropy can be derived. researchgate.net For polar molecules, the anisotropy of polarizability can be significant and can be probed experimentally using techniques like the terahertz Kerr effect. arxiv.org This property is important for understanding phenomena such as light scattering and the behavior of molecules in optical traps. aps.org
Conformational Analysis and Energy Landscapes
The biological and chemical activity of a molecule is intimately linked to its three-dimensional structure and conformational flexibility. chemrxiv.org Computational methods allow for the exploration of the conformational space of a molecule and the construction of its energy landscape. aps.orgnih.govnih.govbiorxiv.org An energy landscape maps the potential energy of a molecule as a function of its conformational coordinates. The minima on this landscape correspond to stable or metastable conformations, while the saddle points represent transition states between them. nih.gov
For a molecule like this compound, key conformational degrees of freedom would include rotation around the single bonds connecting the pyridine ring, the vinyl group, and the nitrophenyl group. By performing potential energy scans, where the energy is calculated as a function of these dihedral angles, the preferred conformations and the energy barriers between them can be determined. nih.gov This analysis is crucial for understanding how the molecule's shape influences its properties and interactions.
Theoretical Models for Excited State Dynamics
Understanding the fate of a molecule after it absorbs light is the domain of excited-state dynamics. nih.govnih.govrsc.org Theoretical models are essential for mapping the complex potential energy surfaces of excited states and identifying the pathways for relaxation, such as internal conversion, intersystem crossing, and photochemical reactions. nih.govsemanticscholar.org
For aromatic and heterocyclic compounds, the excited-state dynamics are often governed by the interplay between different electronic states (e.g., ππ* and nπ*) and the presence of conical intersections, which are points where potential energy surfaces cross and provide efficient funnels for non-radiative decay back to the ground state. nih.gov Theoretical approaches to modeling these dynamics range from static quantum-chemical calculations of excited-state potential energy surfaces to more advanced methods like mixed quantum-classical and quantum dynamics simulations. semanticscholar.org These simulations can provide a detailed, time-resolved picture of the processes that occur on femtosecond to picosecond timescales following photoexcitation. nih.govnih.gov For molecules like this compound, which contain both a chromophore and groups capable of intramolecular charge transfer, the excited-state dynamics are expected to be particularly rich and complex. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 2 M Nitrostyryl Pyridine
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
The pyridine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack. This reactivity is further enhanced in 2-(m-Nitrostyryl)pyridine (B1309964) due to the presence of the electron-withdrawing styryl and nitro groups. Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the C2 and C4 positions, which are ortho and para to the nitrogen atom, respectively. stackexchange.com
Attack at these positions allows for the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comwikipedia.org This delocalization provides significant stabilization to the intermediate, thereby facilitating the substitution reaction. stackexchange.com In contrast, attack at the C3 position does not allow for this charge delocalization onto the nitrogen, making the corresponding intermediate less stable and the reaction less favorable. stackexchange.com
Electrophilic Aromatic Substitution (SEAr) Tendencies
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to its electron-deficient nature. quora.comyoutube.com The nitrogen atom acts as an electron-withdrawing group, deactivating the ring towards attack by electrophiles. youtube.com Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) cation. researchgate.net This protonation further deactivates the ring to a significant extent, making electrophilic substitution even more challenging. researchgate.net
When SEAr does occur on a pyridine ring, it typically directs the incoming electrophile to the 3-position. quora.com This is because the intermediates formed from attack at the 2- and 4-positions are significantly destabilized by placing a positive charge adjacent to the already electron-deficient nitrogen atom. The intermediate from attack at the C3 position avoids this unfavorable arrangement.
In the case of this compound, the deactivating effect of the nitrogen is compounded by the electron-withdrawing nitro group on the styryl moiety. This makes electrophilic substitution on the pyridine ring highly unlikely under standard conditions. Any potential SEAr would preferentially occur on the phenyl ring, guided by the directing effects of the nitro and styryl substituents.
Theoretical studies on the nitration of pyridine and its derivatives have shown that while the reaction with the nitronium ion (NO2+) can have a low activation energy, the strongly acidic medium required for the reaction leads to the formation of the highly deactivated protonated species, effectively preventing the reaction from occurring. rsc.org
Reduction Reactions of the Nitro Group
The nitro group of this compound is readily susceptible to reduction, a common and synthetically useful transformation for nitroaromatic compounds. wikipedia.orgmasterorganicchemistry.com This reaction converts the nitro group into an amino group, yielding 2-(m-aminostyryl)pyridine. This transformation is significant as it changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com
A variety of reducing agents and conditions can be employed for this purpose. The choice of reagent can sometimes allow for selective reduction in the presence of other reducible functional groups.
Common methods for the reduction of the nitro group include:
| Reagent/Method | Description |
| Catalytic Hydrogenation | This is a widely used and often clean method. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective. commonorganicchemistry.com This method is generally efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| Metal/Acid Systems | Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are classic and effective reagents for reducing nitro groups to amines. masterorganicchemistry.com Tin(II) chloride (SnCl2) offers a milder option that can be selective in the presence of other reducible groups. commonorganicchemistry.com |
| Sodium Hydrosulfite | This reagent can be used for the reduction of nitroaromatics. wikipedia.org |
The reduction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. orientjchem.org The complete reduction to the amine involves the transfer of six electrons and the addition of six protons.
Oxidation Reactions, Including N-Oxide Formation
The this compound molecule offers multiple sites for oxidation, including the pyridine nitrogen, the styryl double bond, and the potential for further oxidation of the nitro group under harsh conditions, though the latter is less common.
The most characteristic oxidation reaction for pyridines is the formation of the corresponding N-oxide. scripps.edu The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using various oxidizing agents. This transformation significantly alters the reactivity of the pyridine ring. scripps.edu
Common oxidizing agents for N-oxide formation include:
Peroxy acids: m-Chloroperoxybenzoic acid (m-CPBA) and peroxybenzoic acid are effective reagents for this transformation. wikipedia.org
Hydrogen peroxide: In the presence of a suitable catalyst or in acetic acid, hydrogen peroxide can be used for N-oxidation. bme.hu
Sodium percarbonate and Urea-hydrogen peroxide adduct (UHP) are other examples of reagents used for the oxidation of nitrogen heterocycles. organic-chemistry.org
The formation of the pyridine N-oxide in this compound would lead to this compound N-oxide. Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution compared to the parent pyridine. scripps.edu The N-oxide is more nucleophilic and has a higher dipole moment. scripps.edu
Oxidation can also occur at the styryl double bond, potentially leading to cleavage of the bond to form the corresponding aldehyde or carboxylic acid, or epoxidation to form an oxirane ring. The specific outcome would depend on the oxidizing agent and reaction conditions employed.
Reactions of the Styryl Moiety
The styryl moiety, containing a carbon-carbon double bond, is a site of significant reactivity in this compound. This double bond can undergo a variety of addition reactions.
Inspired by the reactivity of vinyl-pyridinium electrophiles, the styryl double bond in this compound is electron-deficient due to the influence of the pyridine ring and the nitro group. This makes it susceptible to nucleophilic attack, particularly in a conjugate addition fashion. For instance, it has been shown that N-alkyl(o-nitrostyryl)pyridinium ions react with thiols via nucleophilic attack at the electron-deficient alkene. rsc.org
The double bond can also undergo typical electrophilic addition reactions, although the electron-withdrawing nature of the attached rings might decrease its reactivity compared to a simple styrene (B11656). Reactions such as halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration are possible.
Furthermore, the styryl double bond could potentially participate in polymerization reactions, similar to other styrene derivatives, to form polymeric materials.
Role as a Chemical Reagent or Catalyst Component
Derivatives of styrylpyridines have been utilized in various chemical applications, highlighting the potential of this compound as a building block or reagent in organic synthesis.
In Synthesis: Styrylpyridine derivatives are used as intermediates in the synthesis of more complex molecules. For example, they have been employed in the synthesis of compounds designed for imaging amyloid plaques. google.com They can also be involved in the preparation of various heterocyclic systems. niscpr.res.iniarjset.com
Chromogenic Linkers: Inspired by the reactivity of nitrostyryl compounds, similar structures have been designed as chromogenic linkers for bioconjugation, where the reaction with a biological nucleophile leads to a detectable color change. rsc.org This suggests a potential application for this compound or its derivatives in analytical chemistry.
Exploration of 2 M Nitrostyryl Pyridine Derivatives and Structural Analogs
Nitro-Substituted Styrylpyridine Isomers (e.g., para-nitrostyryl, dinitrostyryl)
The position of the nitro group on the styryl moiety significantly influences the electronic and photophysical properties of styrylpyridines. While the meta-substituted isomer is the focus of this article, ortho- and para-nitrostyrylpyridine isomers are also of significant interest. For instance, (E)-4-(2-Nitrostyryl)pyridine and (E)-4-(4-Nitrostyryl)pyridine are examples of such isomers. sigmaaldrich.comamazonaws.com The synthesis of these isomers can be achieved through condensation reactions. For example, 4-(4-Nitrostyryl)pyridine has been synthesized by refluxing a mixture of 4-nitrobenzaldehyde (B150856) and 4-picoline in acetic anhydride (B1165640). amazonaws.com
The introduction of multiple nitro groups leads to dinitrostyrylpyridine derivatives. An example is the synthesis of a dinitrostyrylpyridine by the condensation of 2,6-dimethylpyridine (B142122) with two moles of m-nitrobenzaldehyde in acetic anhydride. researchgate.net The presence of two nitro groups on the pyridine (B92270) ring, as seen in some 3,5-dinitro-substituted isomers, can lead to interesting reactivity and fluorescence properties. mdpi.com Substitution of a nitro group in these dinitro compounds with a thiolate anion has been shown to dramatically enhance fluorescence. mdpi.com
The electronic properties of these isomers are distinct. For example, the strong electron-withdrawing nature of the nitro group in the para position of a nitro-substituted styrylpyridine derivative resulted in a more pronounced intramolecular charge transfer, leading to a significant red shift in its absorption maximum compared to other substituted derivatives. beilstein-journals.org In contrast, irradiation of a nitro-substituted styrylpyridine derivative in acetonitrile (B52724) or water led to the disappearance of the long-wavelength absorption maximum, suggesting photoinduced decomposition rather than photocyclization. beilstein-journals.orgbeilstein-journals.org
Table 1: Examples of Nitro-Substituted Styrylpyridine Isomers
| Compound Name | Position of Nitro Group(s) | Synthetic Method Highlight | Key Finding |
| (E)-4-(2-Nitrostyryl)pyridine | ortho | Not detailed in provided context. | Commercially available isomer. sigmaaldrich.com |
| (E)-4-(4-Nitrostyryl)pyridine | para | Condensation of 4-nitrobenzaldehyde and 4-picoline in acetic anhydride. amazonaws.com | Used as a precursor for the synthesis of 4-(4-aminostyryl)pyridine. amazonaws.com |
| Dinitrostyrylpyridine | meta (on styryl), two nitro groups | Condensation of 2,6-dimethylpyridine with m-nitrobenzaldehyde. researchgate.net | Hydrogenated to the corresponding diamine. researchgate.net |
| 3,5-dinitro-styrylpyridine derivatives | 3,5-positions on pyridine ring | Not detailed in provided context. | Substitution of a nitro group enhances fluorescence. mdpi.com |
N-Alkylated and N-Acylated Pyridinium (B92312) Salts
The nitrogen atom of the pyridine ring in 2-(m-nitrostyryl)pyridine (B1309964) can be readily alkylated or acylated to form quaternary pyridinium salts. mdpi.comarkat-usa.org These modifications alter the electronic properties and solubility of the parent molecule. N-alkylpyridinium salts are commonly prepared via the Menschutkin reaction, which involves the SN2 reaction of a pyridine derivative with an organic halide. arkat-usa.org The synthesis of N-alkyl pyridinium salts with varying chain lengths (C8 to C20) has been described, highlighting their role as cationic surfactants. mdpi.com
N-acylation of pyridines activates the ring towards nucleophilic addition. scripps.edu The generation of N-acyl pyridinium salts can be achieved using various acylating agents. For instance, the palladium-catalyzed carbonylative coupling of (hetero)arenes and aryl- or vinyl-triflates can generate potent, pyridine-based acylating electrophiles. researchgate.net The reactivity of these salts is influenced by the nature of the N-substituent. For example, N-methoxymethyl (MOM) pyridinium salts have been shown to favor the formation of dihydropyridine (B1217469) adducts upon treatment with cyanide, which can then be acylated at the 3-position. umich.edu
These N-substituted pyridinium salts have applications in various synthetic transformations. For example, o-nitrostyrylpyridinium salts have been used in the synthesis of 2-arylisatogens. whiterose.ac.uk Furthermore, N-alkyl or N-acyl aminopyridinium salts have been synthesized through the condensation of pyrylium (B1242799) salts with substituted hydrazines. nih.gov
Table 2: Synthesis and Reactivity of N-Alkylated and N-Acylated Pyridinium Salts
| Derivative Type | Synthetic Approach | Key Reagents/Intermediates | Application/Reactivity |
| N-Alkyl Pyridinium Salts | Menschutkin Reaction | Organic halides | Cationic surfactants, phase transfer catalysts. mdpi.comarkat-usa.org |
| N-Acyl Pyridinium Salts | Carbonylative Coupling | Palladium catalyst, aryl/vinyl triflates | Generation of acylating electrophiles for C-H functionalization. researchgate.net |
| N-MOM Pyridinium Salts | N-alkylation | Methoxymethyl chloride | Intermediate for 3-acylation of pyridines. umich.edu |
| N-Carbamoyl Pyridinium Salts | Condensation | Pyrylium salts, hydrazines | Photolabeling of proteins. nih.gov |
Pyridine N-Oxide Derivatives
Oxidation of the pyridine nitrogen in this compound leads to the formation of the corresponding pyridine N-oxide derivative. This transformation modifies the electronic and steric properties of the molecule, influencing its reactivity and coordination chemistry. While specific details on the synthesis and properties of this compound N-oxide are not extensively covered in the provided search results, the chemistry of related pyridine N-oxides provides valuable insights. For example, pyridine N-oxides can be treated with TMSCN to introduce a cyanide group into the pyridine ring. umich.edu This suggests that the N-oxide functionality can be used to further functionalize the pyridine ring of this compound.
Coordination Complexes with Metal Centers (e.g., Rhenium, Copper, Nickel, Ruthenium)
The pyridine nitrogen and the styryl double bond of this compound and its analogs can act as ligands, coordinating to various metal centers to form coordination complexes. These complexes often exhibit interesting photophysical, electrochemical, and catalytic properties.
Rhenium Complexes: Rhenium complexes with polypyridyl ligands, including derivatives of styrylpyridine, have been extensively studied. nih.govmdpi.commdpi.comrsc.org These complexes are often synthesized by reacting a suitable rhenium precursor, such as [Re(CO)₅Cl], with the desired ligand. mdpi.com The resulting complexes can exhibit luminescence and have been investigated for applications in bio-optical imaging and as photosensitizers. mdpi.commdpi.com The electronic properties of the ligands, such as the presence of electron-donating or withdrawing groups, can be tuned to modify the properties of the rhenium complex. rsc.org
Copper Complexes: Copper(II) complexes with pyridine-containing ligands have been synthesized and characterized. mdpi.comclarku.edu The coordination geometry around the copper center can vary, with square planar geometries being common for Cu(II) complexes. mdpi.com The stoichiometry of the ligand to copper can influence the formation of either mononuclear or dinuclear complexes. mdpi.com These copper complexes can exhibit interesting magnetic properties and have been investigated for their electrochemical behavior. mdpi.comclarku.edu
Nickel Complexes: Nickel complexes with bidentate π-acceptor N-ligands are important in catalysis. nih.gov Organonickel radical complexes supported by bidentate ligands have been synthesized and their electronic structures characterized. nih.gov The coordination geometry of these nickel complexes, which can be square-planar or tetrahedral, influences their redox activity. nih.govwikipedia.org Nickel complexes have also been investigated as electrocatalysts for reactions such as CO₂ reduction and hydrogen evolution. rsc.orgrsc.org
Ruthenium Complexes: Ruthenium polypyridyl complexes are well-known for their potential as photocatalysts and in solar-energy conversion. uark.edu Ruthenium nitrosyl complexes, in particular, have been shown to have a range of biological activities, which are often attributed to the release of nitric oxide (NO). nih.govscielo.br The synthesis of these complexes often involves the reaction of a ruthenium precursor with polypyridyl ligands. uark.eduscielo.br The resulting complexes can be activated chemically or photochemically to release NO. nih.gov
Table 3: Coordination Complexes of Styrylpyridine Analogs with Metal Centers
| Metal Center | Ligand Type | Synthetic Highlight | Key Properties/Applications |
| Rhenium | Polypyridyl ligands | Reaction of [Re(CO)₅Cl] with ligand. mdpi.com | Luminescence, bio-imaging, photosensitizers. mdpi.commdpi.com |
| Copper | Pyridine-alkoxide ligands | Control of ligand/Cu stoichiometry for mono/dinuclear complexes. mdpi.com | Electrochemical activity, magnetic properties. mdpi.comclarku.edu |
| Nickel | Bidentate N-ligands | Reduction of Ni(II) precursors in the presence of ligands. nih.gov | Electrocatalysis (CO₂ reduction, HER). rsc.orgrsc.org |
| Ruthenium | Polypyridyl, nitrosyl ligands | Reaction of Ru precursors with polypyridyl ligands. uark.eduscielo.br | Photocatalysis, NO-release for biological applications. nih.govscielo.br |
Hybrid Structures Incorporating Additional Heterocycles (e.g., Thiazolidine-2,4-dione, Imidazopyridines)
Advanced Material Science and Optoelectronic Applications of 2 M Nitrostyryl Pyridine Systems
Nonlinear Optical Materials Development
Organic materials with significant third-order nonlinear optical (NLO) properties are at the forefront of materials science research due to their potential in photonics and optoelectronics. ias.ac.in The third-order response is responsible for phenomena such as third-harmonic generation, two-photon absorption, and the optical Kerr effect, which is an intensity-dependent refractive index. ias.ac.in Compounds with a Donor-π-Acceptor-π-Acceptor (D-π-A-π-A) structure often exhibit enhanced nonlinear optical behavior. ias.ac.in Pyridine (B92270) derivatives, in particular, have been a subject of interest due to their inherent charge asymmetry and the ease with which their electronic properties can be tuned. ias.ac.in
The third-order NLO susceptibility, χ^(3), is a key parameter that quantifies the efficiency of these materials. mdpi.com The characterization of this property is often performed using the Z-scan technique, which can determine both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). rsc.org For a comprehensive understanding of the NLO response, theoretical calculations based on methods like density functional theory (DFT) are often employed to calculate the static hyperpolarizability, which provides insights into the molecular-level contributions to the bulk nonlinear optical properties. ias.ac.in
Third-Harmonic Generation (THG): This process involves the interaction of three photons of the same frequency within the material to generate a single photon with three times the frequency. mdpi.com It is dependent on the third-order NLO susceptibility and can occur in both centrosymmetric and non-centrosymmetric materials. mdpi.com
Four-Wave Mixing (FWM): In this third-order process, two or three photons with different wavelengths interact to produce one or two new photons. mdpi.com FWM is a versatile phenomenon that can be generated in any material, regardless of its symmetry. mdpi.com
The investigation of 2-(m-Nitrostyryl)pyridine (B1309964) and related structures is driven by the need for materials with high third-order NLO efficiency for various technological applications. ias.ac.inresearchgate.net
The significant third-order nonlinear optical (NLO) properties of materials like this compound open up a wide range of applications in optoelectronics. mdpi.com These applications leverage the ability of the material to modify its optical properties in response to the intensity of incident light.
All-Optical Switching: Microstructured all-optical switches are fundamental components for on-chip, ultra-fast optical networks and integrated logic computing. mdpi.com The principle of "light controlling light" is realized through nonlinear optical effects. mdpi.com Materials with a high third-order nonlinearity, such as certain two-dimensional materials and organic compounds, are crucial for advancing this technology. mdpi.com The intensity-dependent refractive index (optical Kerr effect) allows for the modulation of a light beam's phase, which can be used to switch a signal on or off in interferometric or waveguide-based devices. ias.ac.inmdpi.com Ultrafast all-optical switches with low switching energy and rapid response times are a key area of research. mdpi.com
Optical Limiting: Optical limiters are devices that transmit light at low input intensities but clamp the transmission at high input intensities, thereby protecting sensitive optical components from damage by high-power laser pulses. The mechanism behind optical limiting in third-order NLO materials often involves two-photon absorption or reverse saturable absorption.
Optical Signal Processing: The ability to manipulate light signals without converting them to electrical signals is a cornerstone of next-generation communication systems. Third-order NLO materials are essential for developing devices that can perform functions such as optical logic operations and signal regeneration. ias.ac.in The fast response times of the electronic nonlinearities in these materials are particularly advantageous for high-speed applications.
The development of new materials with enhanced NLO properties is a continuous effort to improve the performance and feasibility of these optoelectronic applications. mdpi.com
Integration in Polymeric Systems and Conjugated Polymers
The incorporation of NLO-active chromophores like this compound into polymeric systems is a strategic approach to developing robust and processable materials for optoelectronic applications. This integration can be achieved through several methods, including guest-host systems, side-chain attachment, or incorporation into the main polymer backbone.
Guest-Host Systems: In this approach, the NLO chromophore is physically dispersed within a polymer matrix. While simple to prepare, these systems can suffer from issues like chromophore aggregation and phase separation, which can limit the long-term stability and performance of the material.
Side-Chain and Main-Chain Polymers: Covalently attaching the NLO moiety as a side chain or integrating it directly into the polymer backbone offers improved stability and higher chromophore densities. Pyridine-based polymers, for instance, have been synthesized and characterized for their potential in electronic devices. researchgate.net The synthesis of pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives has been explored for applications in fluorescence and antimicrobial materials. mdpi.comresearchgate.net These synthetic strategies allow for the tuning of the material's physical and chemical properties, such as solubility, thermal stability, and fluorescence. mdpi.com For example, the Hantzsch reaction has been used to create pyridine-styrene derivatives with enhanced thermal stability and strong blue fluorescence. mdpi.comresearchgate.net
Conjugated Polymers: Conjugated polymers containing pyridine and thiophene rings have been synthesized both chemically and electrochemically. researchgate.net These materials often exhibit low bandgaps and can be both p- and n-doped, making them suitable for a range of electronic applications. researchgate.net The inclusion of pyridine rings can influence the polymer's properties and enhance its biological and fluorescent characteristics. researchgate.net
The development of soluble copolyimides containing pyridinium (B92312) units in the main chain is another area of interest, particularly for applications like anion exchange membranes. nih.gov The solubility and thermal properties of these polymers can be tailored by adjusting the content of the pyridine-containing monomer. nih.gov
Photochemical and Photoresponsive Materials
Photoresponsive materials can change their properties upon exposure to light, making them valuable for applications in optical data storage, smart displays, and sensors. rsc.org The photochemical behavior of styrylpyridines, including this compound, is of significant interest in this field.
Photoisomerization: One of the key photochemical processes in styrylpyridine systems is cis-trans photoisomerization. rsc.orgresearchgate.net Theoretical studies using ab initio methods have been conducted to understand the photoinduced processes in 2-styrylpyridine (B8765038). rsc.org These studies investigate the geometries and relative energies of different conformers and locate the conical intersections between electronic states that facilitate the isomerization process. rsc.orgresearchgate.net The possibility of both cis-trans isomerization and cyclization processes are explored to understand the complete photochemical landscape of the molecule. rsc.org
[2+2] Photocycloaddition: In the solid state, intermolecular [2+2] photocycloaddition reactions can be exploited to create photoresponsive materials with dramatic changes in their fluorescence properties. rsc.org This approach can overcome the aggregation-caused quenching effect often observed in solution-based systems. rsc.org By engineering the preorganization of photoactive units in the crystalline state, it is possible to control the photochemical reaction pathway and the resulting material properties. nih.govresearchgate.netrsc.org For example, different polymorphs of a single molecule can exhibit distinct photochemical reactivities, leading to different types of [2+2] cycloaddition reactions. nih.govresearchgate.netrsc.org This can result in materials with unique functionalities, such as photoinduced flexibility or reversible fluorescence switching. nih.govresearchgate.netrsc.org
The development of photoresponsive materials based on pyridine-functionalized compounds, such as azobenzene-containing benzoxazines, has also been explored. nsysu.edu.tw These materials exhibit reversible trans-to-cis photoisomerization under UV irradiation and have potential applications in optical devices and data storage. nsysu.edu.tw
Sensitizers in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a promising alternative to traditional silicon-based solar cells, offering advantages such as low-cost production and high indoor efficiency. nih.gov The photosensitizer is a critical component of a DSSC, responsible for light absorption and subsequent electron injection into a semiconductor nanoparticle film, typically TiO₂. mdpi.com
Organic dyes, including those based on a donor-π-acceptor (D-π-A) architecture, are an important class of sensitizers for DSSCs. researchgate.net In these systems, a pyridine moiety can serve as an electron-accepting and anchoring group, facilitating the attachment of the dye to the TiO₂ surface and promoting efficient electron injection. researchgate.net The performance of these dyes can be tuned by modifying the donor, π-bridge, and acceptor components of the molecule. nih.gov For instance, the inclusion of a benzo mdpi.comrsc.orgnih.govthiadiazole unit as a π-linker has been shown to enhance the power conversion efficiency of DSSCs based on dyes with a pyridine anchor. researchgate.net
The efficiency of a DSSC is influenced by several factors related to the sensitizer, including:
Absorption Spectrum: A broad absorption spectrum covering the visible and near-infrared regions is desirable to maximize light harvesting. nih.gov
Molar Absorptivity: High molar absorptivity leads to more efficient light absorption. nih.gov
Electron Injection: The dye's excited state must be energetically aligned with the conduction band of the semiconductor to ensure efficient electron injection. nih.gov
Stability: The sensitizer should be chemically and physically stable under operating conditions. nih.gov
Coordination Chemistry in Catalyst Design
Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the presence of a lone pair of electrons on the nitrogen atom, which can coordinate to a wide variety of metal ions. nih.gov The introduction of a pyridine moiety into a ligand can significantly affect the thermodynamic and kinetic properties of the resulting metal complexes. This has led to their application in various fields, including catalysis. nih.gov
Ligand Design: The versatility of pyridine-based ligands allows for the design of metal complexes with specific geometries and electronic properties tailored for catalytic applications. The coordination properties of pyridine ligands can be readily altered by introducing electron-donating or electron-withdrawing substituents. nih.gov For example, terpyridine, a tridentate ligand, can form stable complexes with transition metals, and these complexes have shown catalytic activity in challenging transformations such as C-C bond formation. nih.gov
Catalytic Applications: Metal complexes of pyridine-containing ligands have been employed as catalysts in a range of organic reactions. For instance, Pd(II) complexes with pyridine derivatives have been used as precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The catalytic performance of these complexes can be influenced by the nature of the substituents on the pyridine ring. nih.gov
Coordination polymers constructed from pyridine-dicarboxylic acid linkers and various metal ions (e.g., Mn(II), Co(II), Ni(II), Cu(II)) have also been investigated for their catalytic potential. nih.gov These materials can act as heterogeneous catalysts in reactions such as the Knoevenagel condensation and the Henry reaction. nih.govmdpi.com The structural diversity of these coordination polymers, which can range from 2D layers to 3D frameworks, can influence their catalytic activity and recyclability. nih.gov
The rich coordination chemistry of pyridine-type ligands continues to be explored for the development of novel and efficient catalysts for a wide array of chemical transformations. nih.gov
Advanced Functional Materials (e.g., MEMS, Nanomaterials, Artificial Muscle related applications based on NLO)
The unique molecular structure of this compound, characterized by a donor-acceptor (D-π-A) framework, positions it as a promising candidate for the development of advanced functional materials. This structure consists of a pyridine ring (electron acceptor) connected to a nitrostyryl group (electron donor/π-bridge system), which facilitates intramolecular charge transfer (ICT). This ICT is fundamental to the compound's significant second and third-order nonlinear optical (NLO) properties. ias.ac.in These NLO characteristics are the cornerstone for its potential applications in micro-electro-mechanical systems (MEMS), nanomaterials, and artificial muscles, where external electric fields can modulate the material's optical and physical properties.
Nonlinear Optical Properties as a Foundation for Functionality
Organic NLO materials are pivotal for technologies like optical signal processing, data storage, and optical switching. researchgate.net Their efficacy is often quantified by the first and second hyperpolarizability (β and γ, respectively) at the molecular level. For a material to exhibit a macroscopic NLO effect, such as the Pockels effect (the linear electro-optic effect), the constituent chromophores must be arranged in a non-centrosymmetric manner. mdpi.com In "push-pull" molecules like this compound, the presence of strong donor and acceptor groups connected by a π-conjugated system leads to large hyperpolarizabilities. unizar.esrsc.orgrsc.org This molecular architecture allows for significant changes in the material's refractive index in response to an applied electric field, a key mechanism for electro-optic applications.
Theoretical and experimental studies on analogous pyridine derivatives and push-pull chromophores provide insight into the potential NLO performance of this compound systems.
| Property | Typical Value Range for Push-Pull Chromophores | Significance in Functional Materials |
| First Hyperpolarizability (β) | 10 to >1000 x 10⁻³⁰ esu | A high β value is indicative of a strong molecular-level second-order NLO response, crucial for creating efficient electro-optic materials. mdpi.com |
| Second Hyperpolarizability (γ) | 10⁻³⁶ to 10⁻³³ esu | Governs third-order NLO effects, important for applications like all-optical switching and optical limiting. ias.ac.in |
| Electro-Optic Coefficient (r₃₃) | 10 to >650 pm/V | Represents the bulk material's ability to change its refractive index under an electric field, directly impacting device performance. unizar.esrsc.org |
Note: The values presented are illustrative of the performance of high-efficiency push-pull chromophores and are intended to provide context for the potential of this compound.
Applications in Artificial Muscle and Electroactive Polymers (EAPs)
Artificial muscles are materials that change their shape or size in response to an external stimulus, such as an electric field. youtube.comnih.gov Electroactive polymers (EAPs) are a prominent class of materials used for this purpose. nih.gov The integration of NLO chromophores like this compound into a polymer matrix can create materials with enhanced electro-actuation capabilities.
The mechanism relies on the high dipole moment and polarizability of the NLO guest molecules. When an electric field is applied to a polymer film doped with these chromophores, several effects can contribute to actuation:
Electrostriction: The electric field induces a strain in the material due to the alignment of the polar chromophores.
Piezoelectric Effect: If the chromophores are poled into a non-centrosymmetric arrangement within the polymer, the material can exhibit piezoelectricity, deforming in response to an electric field. nih.govmdpi.com
Enhanced Dielectric Response: The high polarizability of the NLO molecules increases the dielectric constant of the composite material, which can enhance the performance of dielectric elastomer actuators.
By engineering a host-guest polymer system or a side-chain polymer where this compound is covalently bonded, it is possible to fabricate EAP films. mdpi.commdpi.com These films could function as soft actuators in robotics, medical devices, and haptic feedback systems, mimicking the function of biological muscles but driven and controlled by electrical signals. youtube.comnih.gov
Potential in Nanomaterials and MEMS
The translation of NLO properties to the nanoscale opens avenues for creating highly integrated and efficient devices. Organic NLO molecules can be incorporated into nanomaterials through methods like reprecipitation to form nanoparticles or by doping into polymer nanostructures. scispace.comnih.govsciencenet.cn
NLO Nanoparticles: this compound could potentially be formulated into crystalline nanoparticles. In such a confined nanostructure, intermolecular interactions can lead to a cooperative enhancement of the NLO response. researchgate.net These nanoparticles could be dispersed in other materials to create functional composites for optical applications.
Doped Nanomaterials: Incorporating the chromophore into host-guest nanomaterials allows for the precise tuning of optical properties. The NLO response can be size-dependent, offering a pathway to optimize materials for specific wavelengths or applications. sciencenet.cn
These NLO-active nanomaterials could serve as the functional components in Micro-Electro-Mechanical Systems (MEMS). mdpi.com MEMS actuators, which are critical for functions like micro-mirror positioning, valve control, and micro-pumps, could be developed using EAPs based on this compound. mdpi.compolimi.it The advantages would include:
Low Power Consumption: Electrostatic actuation is energy efficient.
High Precision: Electrical control allows for very fine and rapid adjustments.
Miniaturization: The use of polymer-based materials facilitates the fabrication of small and flexible actuators suitable for integration into micro-scale devices. nih.gov
The development of such actuators would rely on leveraging the electro-optic properties of the this compound system to induce mechanical strain, providing a pathway for electrically controlled movement on a microscopic scale.
Q & A
Q. What safety protocols are critical for handling this compound in photochemical experiments?
- Methodological Answer :
- Use amber glassware to prevent light-induced degradation.
- Employ fume hoods with HEPA filters to avoid inhalation of nitro compound dust.
- Equip labs with emergency eyewash stations and neutralize spills using activated carbon .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
